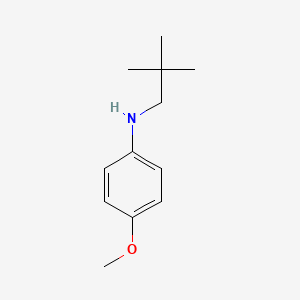

N-(2,2-dimethylpropyl)-4-methoxyaniline

Description

N-(2,2-Dimethylpropyl)-4-methoxyaniline is a substituted aniline derivative characterized by a para-methoxy group on the aromatic ring and a 2,2-dimethylpropyl (neopentyl) substituent on the nitrogen atom. The neopentyl group confers steric bulk, which may influence solubility, stability, and reactivity compared to simpler alkyl-substituted anilines .

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRVNUWDUCOEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

N-(2,2-dimethylpropyl)-4-methoxyaniline has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2,2-dimethylpropyl)-4-methoxyaniline:

Physicochemical Properties

- Solubility : The neopentyl group in N-(2,2-dimethylpropyl)-4-methoxyaniline reduces polarity compared to analogues with linear alkyl chains (e.g., ethyl or methyl substituents), leading to lower aqueous solubility but higher lipid solubility .

- Stability : Steric hindrance from the neopentyl group may enhance resistance to oxidative degradation compared to N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline, which has a more exposed amine group .

- Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, but steric effects from the neopentyl substituent could slow reaction kinetics relative to less hindered analogues .

Research Findings and Trends

- Material Science : Neopentyl-substituted anilines are leveraged in polymer stabilization due to their low volatility and thermal resistance, a property shared with N-(2,2-dimethylpropyl)-4-methoxyaniline .

Activité Biologique

N-(2,2-dimethylpropyl)-4-methoxyaniline is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.31 g/mol

- Functional Groups : The compound features a methoxy group, a methyl group, and a bulky 2,2-dimethylpropyl substituent attached to an aniline core.

Antimicrobial Properties

Research indicates that N-(2,2-dimethylpropyl)-4-methoxyaniline exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in the development of antibacterial agents. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of N-(2,2-dimethylpropyl)-4-methoxyaniline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

N-(2,2-dimethylpropyl)-4-methoxyaniline has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity of N-(2,2-dimethylpropyl)-4-methoxyaniline

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation | |

| MCF-7 (breast cancer) | 10 | Inhibition of PI3K/Akt pathway | |

| A549 (lung cancer) | 20 | Cell cycle arrest at G1 phase |

The biological activity of N-(2,2-dimethylpropyl)-4-methoxyaniline is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities related to cell signaling pathways critical for cancer progression.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of N-(2,2-dimethylpropyl)-4-methoxyaniline, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Response

Another study focused on the effects of N-(2,2-dimethylpropyl)-4-methoxyaniline on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Further analysis revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.